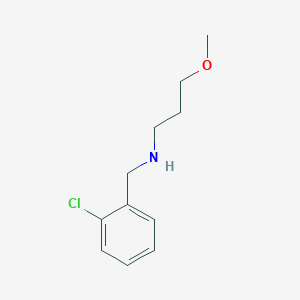

N-(2-chlorobenzyl)-3-methoxypropan-1-amine

Description

Contextual Background of Substituted Amines in Academic Research

Substituted amines are a class of organic compounds that are fundamental to numerous areas of chemical and biological research. These molecules are characterized by a central nitrogen atom bonded to one or more organic substituents. The nature of these substituents can dramatically influence the compound's physical and chemical properties, such as basicity, nucleophilicity, and solubility.

In academic research, substituted amines are extensively studied for their roles as:

Building blocks in organic synthesis: They serve as versatile intermediates in the construction of more complex molecules, including pharmaceuticals, agrochemicals, and polymers. The reactivity of the amine group allows for a variety of chemical transformations.

Ligands in coordination chemistry: The lone pair of electrons on the nitrogen atom enables amines to act as ligands, forming complexes with metal ions. These complexes are crucial in catalysis and materials science.

Biologically active molecules: Many natural and synthetic amines exhibit significant biological activity, interacting with enzymes, receptors, and other biological targets. This has led to their development as drugs and therapeutic agents. Benzylamine (B48309) derivatives, for instance, are a class of organic compounds extensively studied in medicinal chemistry for their potential therapeutic applications. ontosight.ai

The introduction of various substituents onto the amine nitrogen or its adjacent carbon atoms allows for the fine-tuning of the molecule's properties to achieve desired functions.

Research Significance of N-(2-chlorobenzyl)-3-methoxypropan-1-amine within Aminopropane Derivatives

Aminopropane derivatives are a subclass of substituted amines that feature a three-carbon chain. The specific compound, this compound, falls into this category. The potential research significance of this molecule can be inferred from the individual contributions of its structural motifs:

The N-(2-chlorobenzyl) group: The presence of a benzyl (B1604629) group attached to the nitrogen atom is a common feature in many biologically active compounds. wikipedia.org The chlorine atom on the benzyl ring can influence the molecule's electronic properties and its ability to interact with biological targets through halogen bonding.

The 3-methoxypropan-1-amine backbone: The methoxy (B1213986) group can affect the compound's solubility and metabolic stability. The propyl chain provides a flexible linker, which can be important for optimal binding to a target protein.

Given these features, this compound could be a candidate for investigation in areas such as medicinal chemistry, where similar structures have been explored for their potential as enzyme inhibitors or receptor modulators. The combination of a halogenated aromatic ring and an alkoxy-substituted aliphatic chain provides a scaffold that can be further modified to explore structure-activity relationships.

To provide context, the following table outlines some general physicochemical properties of related aminopropane derivatives:

| Property | 1-Aminopropane foodb.canih.gov | 2-Aminopropane (Isopropylamine) wikipedia.org | 1-Amino-2-propanol nih.gov | 3-Methoxypropylamine (B165612) atamankimya.comchemicalbook.com |

| Molecular Formula | C3H9N | C3H9N | C3H9NO | C4H11NO |

| Molar Mass ( g/mol ) | 59.11 | 59.112 | 75.11 | 89.14 |

| Boiling Point (°C) | 48 | 31 to 35 | 160 | 117-118 |

| Melting Point (°C) | -83 | -95.20 | 19 | -70 |

| Density (g/mL) | 0.719 | 0.688 | 0.954 | 0.874 |

| Water Solubility | Soluble | Miscible | Soluble | Miscible |

This data is intended for comparative purposes and is based on publicly available information for related compounds.

Overview of Current Research Landscape and Key Challenges

The current research landscape for substituted amines is vibrant and focused on several key areas, including the development of novel synthetic methodologies, the discovery of new catalysts for amine synthesis, and the exploration of their applications in medicine and materials science. Efficient and selective methods for the synthesis of primary, secondary, and tertiary amines are continually being sought. organic-chemistry.orgnih.gov

A significant challenge in the study of new compounds like this compound is the lack of established synthetic routes and characterized properties. The synthesis of unsymmetrical secondary amines can sometimes be challenging, with potential side reactions leading to mixtures of products. nih.gov

For a novel compound, the key challenges include:

Developing a reliable and high-yielding synthesis: This is the first step before any detailed investigation can be undertaken. A common method for synthesizing N-benzylamines involves the reaction of a benzaldehyde (B42025) with an amine to form an imine, which is then hydrogenated. google.comgoogle.com

Purification and characterization: Ensuring the purity of the compound and fully characterizing its structure using techniques like NMR spectroscopy, mass spectrometry, and elemental analysis is crucial.

Lack of biological data: Without experimental testing, the biological activity and potential applications of a new compound remain speculative.

The absence of this compound from major chemical databases and the scientific literature suggests that it is a novel or understudied compound. This presents both a challenge and an opportunity for researchers to synthesize and investigate its properties, potentially uncovering new and valuable applications.

Structure

3D Structure

Properties

IUPAC Name |

N-[(2-chlorophenyl)methyl]-3-methoxypropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClNO/c1-14-8-4-7-13-9-10-5-2-3-6-11(10)12/h2-3,5-6,13H,4,7-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKFSQUREPPJHQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNCC1=CC=CC=C1Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N 2 Chlorobenzyl 3 Methoxypropan 1 Amine

Established Synthetic Routes

The synthesis of N-(2-chlorobenzyl)-3-methoxypropan-1-amine can be approached through several fundamental organic chemistry reactions. The most direct methods involve the formation of the central C-N bond by reacting precursors containing the 2-chlorobenzyl and 3-methoxypropyl moieties.

Alkylation Reactions Utilizing 3-Methoxypropan-1-amine as a Precursor

A primary and straightforward method for the synthesis of this compound is the direct N-alkylation of 3-methoxypropan-1-amine with a suitable 2-chlorobenzyl halide, such as 2-chlorobenzyl chloride or bromide. This reaction is a classic example of a nucleophilic substitution, where the nitrogen atom of the primary amine acts as the nucleophile, attacking the electrophilic benzylic carbon of the 2-chlorobenzyl halide and displacing the halide leaving group.

The reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid byproduct that is formed. The choice of base and solvent can influence the reaction rate and yield. Common bases include inorganic carbonates (e.g., K₂CO₃, Na₂CO₃) or tertiary amines (e.g., triethylamine). A significant challenge in this method is the potential for over-alkylation, where the desired secondary amine product reacts further with the alkylating agent to form a tertiary amine, N,N-bis(2-chlorobenzyl)-3-methoxypropan-1-amine. orgsyn.org To mitigate this, reaction conditions such as stoichiometry (using an excess of the primary amine), temperature, and reaction time must be carefully controlled.

Derivatization Strategies from 2-Chlorobenzyl Halides

Viewed from the perspective of the electrophile, 2-chlorobenzyl halides are versatile precursors for introducing the 2-chlorobenzyl group. Beyond direct alkylation, an alternative and often more controllable method for synthesizing this compound is reductive amination. studylib.netnih.gov This two-step, one-pot process is a cornerstone of amine synthesis. orgsyn.org

The process begins with the reaction of 2-chlorobenzaldehyde (B119727) with 3-methoxypropan-1-amine. The nucleophilic amine attacks the carbonyl carbon of the aldehyde, leading to the formation of a hemiaminal intermediate which then dehydrates to form an N-(2-chlorobenzyl)-3-methoxypropan-1-imine. This imine intermediate is subsequently reduced in situ to the target secondary amine. Mild reducing agents like sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) are commonly employed for this reduction step. Reductive amination is often preferred over direct alkylation as it inherently avoids the issue of over-alkylation, generally leading to higher yields of the desired secondary amine. orgsyn.org

| Method | Precursors | Key Intermediate | Common Reagents | Primary Advantage | Primary Disadvantage |

|---|---|---|---|---|---|

| Direct N-Alkylation | 3-Methoxypropan-1-amine + 2-Chlorobenzyl halide | None | K₂CO₃, Triethylamine | Single-step process | Risk of over-alkylation to tertiary amine orgsyn.org |

| Reductive Amination | 3-Methoxypropan-1-amine + 2-Chlorobenzaldehyde | Imine | NaBH₄, NaBH₃CN, H₂/Catalyst | High selectivity for secondary amine studylib.net | Two-step process (though often one-pot) |

Stereoselective Synthesis Approaches for Functionalized Aminopropane Analogues

While this compound itself is an achiral molecule, stereoselective synthesis methods are crucial for producing chiral analogues that may possess specific biological activities. If a stereocenter is desired on the aminopropane backbone, for instance at the 1 or 2-position, several strategies can be employed.

One approach is to start with a chiral precursor, such as an enantiopure amino alcohol, which can be derivatized to the corresponding chiral 3-methoxypropan-1-amine analogue. Subsequent reaction with 2-chlorobenzyl halide or 2-chlorobenzaldehyde via the methods described above would then yield the chiral secondary amine.

Alternatively, asymmetric reductive amination can be employed. This involves the reduction of an imine intermediate using a chiral reducing agent or, more commonly, a standard reducing agent in the presence of a chiral catalyst. This approach can induce enantioselectivity, leading to the preferential formation of one enantiomer of the final amine product.

Advanced Chemical Transformations and Derivatization

The chemical reactivity of this compound is dictated by the secondary amine, the activated chlorobenzyl group, and the methoxy (B1213986) ether linkage.

Investigation of Oxidation and Reduction Pathways

Oxidation: The secondary benzylamine (B48309) functionality is susceptible to oxidation. Treatment with various oxidizing agents can lead to different products. For example, mild oxidation may yield the corresponding N-(2-chlorobenzyl)-3-methoxypropan-1-imine. Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or N-chlorosuccinimide (NCS), can cleave the C-N bond to yield 2-chlorobenzaldehyde. researchgate.netias.ac.in Photocatalytic methods using catalysts like riboflavin (B1680620) tetraacetate under an oxygen atmosphere have also been shown to convert benzylamines to their corresponding aldehydes under mild conditions. researchgate.netacs.org

| Reagent/Condition | Expected Major Product | Reaction Type |

|---|---|---|

| Potassium Permanganate (KMnO₄) | 2-Chlorobenzaldehyde | Oxidative C-N Cleavage ias.ac.in |

| N-Chlorosuccinimide (NCS) | N-(2-chlorobenzyl)-3-methoxypropan-1-imine or 2-Chlorobenzaldehyde | Oxidation researchgate.net |

| Visible Light, Flavin Photocatalyst, O₂ | 2-Chlorobenzaldehyde | Photocatalytic Oxidation researchgate.net |

| Salicylic Acid Derivatives, O₂ | Corresponding Imine | Organocatalytic Oxidative Coupling acs.org |

Reduction: The most significant reduction pathway for this molecule is the reductive cleavage of the N-benzyl group, a process known as debenzylation. The benzyl (B1604629) group is a common protecting group for amines because it can be readily removed. Catalytic hydrogenation is the most common method for this transformation, typically involving hydrogen gas (H₂) and a palladium on carbon catalyst (Pd-C). organic-chemistry.org This reaction cleaves the benzylic C-N bond to yield 3-methoxypropan-1-amine and 2-chlorotoluene. This process is generally clean and efficient.

| Reagent/Condition | Products | Transformation |

|---|---|---|

| H₂, Palladium on Carbon (Pd-C) | 3-Methoxypropan-1-amine + 2-Chlorotoluene | N-Debenzylation organic-chemistry.org |

| Ammonium (B1175870) Formate, Pd-C | 3-Methoxypropan-1-amine + 2-Chlorotoluene | Transfer Hydrogenolysis |

Exploration of Nucleophilic Substitution and Functional Group Interconversions

The lone pair of electrons on the secondary nitrogen atom makes it nucleophilic and basic. This allows for a range of further functionalization reactions.

Nucleophilic Substitution: The amine can act as a nucleophile to react with another equivalent of an alkylating agent. For example, reaction with methyl iodide would yield the tertiary amine, N-(2-chlorobenzyl)-N-methyl-3-methoxypropan-1-amine. Further alkylation can lead to the formation of a quaternary ammonium salt.

Functional Group Interconversions: The secondary amine can be readily converted into other functional groups. A common reaction is acylation, where the amine reacts with an acyl chloride or an acid anhydride (B1165640) in the presence of a base to form a stable amide. For instance, reacting this compound with acetyl chloride would produce N-(2-chlorobenzyl)-N-(3-methoxypropyl)acetamide. This transformation is often used to protect the amine or to synthesize amide-containing target molecules.

Synthesis of Related N-(Arylmethyl)-Aminopropane Derivatives

The synthesis of N-(arylmethyl)-aminopropane derivatives, a class of compounds structurally related to this compound, is a significant area of research in medicinal and organic chemistry. These compounds often serve as building blocks for more complex molecules, including various biologically active agents. A variety of synthetic strategies have been developed to access these structures, often involving the formation of a crucial carbon-nitrogen bond.

One of the most fundamental and widely employed methods for the synthesis of aliphatic amines is reductive amination. acs.orgresearchgate.net This process typically involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine intermediate, which is then reduced to the corresponding amine. fiveable.me For the synthesis of an N-(arylmethyl)-aminopropane derivative, this could involve reacting an appropriately substituted benzaldehyde (B42025) with an aminopropane derivative, followed by reduction. The choice of reducing agent is critical and can range from classic hydride reagents like lithium aluminum hydride (LiAlH4) to catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C). fiveable.me

Another key strategy is the direct N-alkylation of an amine with an alkyl halide. nih.gov In the context of N-(arylmethyl)-aminopropane derivatives, this would involve reacting an aminopropane derivative with a substituted benzyl halide. For instance, the synthesis of N-alkyl piperazine (B1678402) derivatives has been accomplished through the reaction of piperazine with various alkyl halides. nih.gov This nucleophilic substitution reaction is a straightforward approach, although it can sometimes lead to over-alkylation, yielding tertiary or quaternary amine byproducts. jocpr.com

Enantiopure aryl-sulfinamides have emerged as important chiral auxiliaries in the asymmetric synthesis of amines and their derivatives, providing a pathway to chiral N-heterocycles like piperidines and pyrrolidines. nih.gov This methodology offers a route to stereochemically defined N-(arylmethyl)-aminopropane derivatives, which is crucial when the biological activity of a compound is dependent on a specific stereoisomer.

The table below summarizes various synthetic routes applicable to the formation of N-(arylmethyl)-aminopropane derivatives.

| Synthetic Method | Reactants | Key Intermediates | Typical Reagents/Catalysts | Reference |

| Reductive Amination | Aryl Aldehyde, Aminopropane Derivative | Imine | LiAlH4, NaBH4, H2/Pd-C | acs.orgfiveable.me |

| N-Alkylation | Benzyl Halide, Aminopropane Derivative | N/A | Base (e.g., K2CO3, Et3N) | nih.gov |

| Asymmetric Synthesis | Sulfinimine, Nucleophile | Chiral Amine | Chiral Auxiliaries (Aryl-sulfinamides) | nih.gov |

Methodological Innovations in Synthesis

Recent advancements in synthetic organic chemistry have focused on developing more efficient, atom-economical, and environmentally benign methodologies. These innovations, including one-pot reactions and novel catalytic systems, are highly relevant to the synthesis of complex amines and heterocyclic compounds.

One-Pot Synthesis Techniques for Anilide and Pyrano[2,3-c]pyrazole Derivatives

One-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel without isolating intermediates, offers significant advantages in terms of reduced waste, time, and resources. ut.ac.ir This approach has been successfully applied to the synthesis of complex heterocyclic structures like pyrano[2,3-c]pyrazoles.

Pyrano[2,3-c]pyrazole derivatives are often synthesized through a one-pot, multi-component reaction involving an aromatic aldehyde, malononitrile, a pyrazolone (B3327878) derivative, and a catalyst. jsynthchem.comresearchgate.net Various catalysts have been employed to facilitate this transformation, including reusable nanocatalysts like copper oxide nanoparticles (CuO NPs) and environmentally friendly options like preheated fly-ash. ut.ac.irjsynthchem.com These reactions are often performed under green conditions, such as in aqueous media or even solvent-free, highlighting the drive towards sustainable chemistry. ut.ac.irnih.govresearchgate.net

The synthesis of anilides (N-arylamides) has also benefited from innovative approaches. A notable method involves the hypervalent iodine-mediated aza-Hofmann-type rearrangement of amidines, which can be prepared from amines and nitriles. mdpi.com This protocol allows for the efficient conversion of nitriles to anilides, providing a valuable alternative to traditional methods that often require activated carboxylic acid derivatives and generate significant waste. mdpi.com

The following table details examples of one-pot synthetic methodologies.

| Target Compound | Components | Catalyst/Medium | Key Advantages | Reference |

| Pyrano[2,3-c]pyrazoles | Aldehyde, Malononitrile, Hydrazine Hydrate, Ethyl Acetoacetate | Preheated Fly-Ash / Water | High yields, cost-effective, non-toxic solvent | ut.ac.ir |

| Pyrano[2,3-c]pyrazoles | Aromatic Aldehydes, Malononitrile, 3-Methyl-1-phenyl-2-pyrazolin-5-one | Piperidine / Microwave Irradiation | Rapid reaction times, good yields | researchgate.net |

| Pyrano[2,3-c]pyrazoles | Arylidene Malononitrile, Pyrazolone | Water Extract of Banana Peel (WEB) | Green protocol, no toxic solvents, room temperature | nih.gov |

| N-Arylamides (Anilides) | N-Substituted Amidines | PhINTs (Hypervalent Iodine Reagent) / Toluene | High yields, sustainable protocol | mdpi.com |

Catalytic Approaches in Amine Synthesis and Modifications

Catalysis is a cornerstone of modern amine synthesis, offering pathways that are more selective and efficient than stoichiometric methods. researchgate.net Transition-metal catalysis, in particular, has provided a wealth of methodologies for forming C–N bonds. acs.org

Reductive amination, a key method for amine synthesis, can be performed catalytically using molecular hydrogen as the reductant. researchgate.netchemrxiv.org This approach is highly atom-economical and environmentally friendly. Various transition metal catalysts, including those based on palladium, ruthenium, and iridium, have been developed for this purpose. researchgate.netchemrxiv.org For example, palladium species on zirconia have shown specific activity for the hydrogenation of imines, allowing for the reductive N-alkylation of amines with carbonyl compounds under mild conditions. researchgate.net

Transition-metal catalyzed hydroamination, the direct addition of an amine to an unactivated alkene, represents an ideal and atom-economical route for synthesizing secondary and tertiary amines. acs.org While challenging, significant progress has been made using catalysts based on rhodium and palladium. acs.org For instance, a combination of Pd(OAc)2/O2/pyridine has been used as an efficient catalyst system for the oxidative amination of alkenes. acs.org

Catalyst-controlled reductive amination provides a selective approach to amine synthesis by using transition metal catalysts to facilitate the formation of imine intermediates and their subsequent reduction. jocpr.com This control allows for selective N-alkylation or N,N-dialkylation depending on the chosen catalyst and reaction conditions. jocpr.com These catalytic strategies are invaluable in modern organic chemistry for their efficiency, selectivity, and applicability to the synthesis of a wide array of amine-containing molecules. jocpr.com

Below is a table summarizing various catalytic approaches in amine synthesis.

| Catalytic Method | Reaction Type | Catalyst System | Key Features | Reference |

| Catalytic Reductive Amination | N-Alkylation | Cobalt/triphos with H2 | Uses carboxylic acids and molecular hydrogen | researchgate.net |

| Catalytic Hydrogenation | Imine Reduction | Pd/PVP (Palladium nanoparticles stabilized by polyvinylpyrrolidone) | Mild conditions, high yields, broad substrate scope | chemrxiv.org |

| Hydroamination | C-N Bond Formation | Rhodium complexes, Palladium complexes | Direct addition of amines to alkenes, atom-economical | acs.org |

| Oxidative Amination | C-N Bond Formation | Pd(OAc)2/O2/pyridine | Intermolecular amination of aliphatic alkenes | acs.org |

Spectroscopic and Structural Elucidation Methodologies

Advanced Spectroscopic Characterization Techniques

The elucidation of the molecular structure of N-(2-chlorobenzyl)-3-methoxypropan-1-amine relies on a suite of spectroscopic methods, each providing unique and complementary information. Nuclear Magnetic Resonance (NMR) spectroscopy maps the carbon-hydrogen framework, Infrared (IR) spectroscopy identifies functional groups and their vibrational characteristics, and Mass Spectrometry (MS) provides information on the molecular weight and fragmentation pathways.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of organic molecules. By analyzing the chemical shifts, signal multiplicities, and integration values in both ¹H and ¹³C NMR spectra, the precise connectivity of atoms in this compound can be determined.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different proton environments in the molecule.

Aromatic Protons: The four protons on the 2-chlorobenzyl group are expected to appear in the aromatic region, typically between δ 7.0 and 7.5 ppm. Due to the presence of the chlorine atom, these protons will show complex splitting patterns (multiplets).

Benzylic Protons: The two protons of the methylene (B1212753) group attached to the aromatic ring (-CH₂-Ar) are expected to resonate as a singlet at approximately δ 3.8 ppm.

Protons adjacent to Nitrogen: The methylene group protons adjacent to the nitrogen atom (-NH-CH₂-) are anticipated to appear as a triplet around δ 2.7 ppm.

Protons of the Propyl Chain: The central methylene group of the propyl chain (-CH₂-CH₂-CH₂-) is expected to be observed as a multiplet around δ 1.8 ppm. The methylene group adjacent to the methoxy (B1213986) group (-CH₂-OCH₃) will likely appear as a triplet around δ 3.4 ppm.

Methoxy Protons: The three protons of the methoxy group (-OCH₃) are predicted to be a sharp singlet at approximately δ 3.3 ppm. libretexts.orgpdx.edu

Amine Proton: The N-H proton signal is often broad and its chemical shift can vary depending on the solvent and concentration, but it is typically expected in the range of δ 1.0-3.0 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Aromatic Carbons: The six carbons of the 2-chlorophenyl ring are expected to have signals in the range of δ 125-140 ppm. The carbon atom bonded to the chlorine will have a distinct chemical shift within this range. chemicalbook.comchemicalbook.com

Benzylic Carbon: The benzylic carbon (-CH₂-Ar) is predicted to appear around δ 54 ppm.

Carbons of the Propyl Chain: The carbon atoms of the 3-methoxypropan-1-amine moiety are expected at approximately δ 48 ppm (-NH-CH₂-), δ 30 ppm (-CH₂-CH₂-CH₂-), and δ 70 ppm (-CH₂-OCH₃). pressbooks.pubfiveable.me

Methoxy Carbon: The carbon of the methoxy group (-OCH₃) is anticipated to resonate around δ 59 ppm. pressbooks.pubfiveable.me

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Aromatic CH | 7.0 - 7.5 (m) | 125 - 135 |

| Aromatic C-Cl | - | ~134 |

| Aromatic C-CH₂ | - | ~138 |

| Ar-CH₂-NH | ~3.8 (s) | ~54 |

| NH-CH₂-CH₂ | ~2.7 (t) | ~48 |

| CH₂-CH₂-CH₂ | ~1.8 (m) | ~30 |

| CH₂-O-CH₃ | ~3.4 (t) | ~70 |

| O-CH₃ | ~3.3 (s) | ~59 |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to display characteristic absorption bands for its secondary amine, ether, and aromatic functionalities.

N-H Stretch: A characteristic absorption for the N-H stretching vibration of a secondary amine is expected to appear as a weak to medium band in the region of 3300-3500 cm⁻¹. cdnsciencepub.comopenstax.orgorgchemboulder.com

C-H Stretches: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches are observed just below 3000 cm⁻¹.

C=C Aromatic Stretch: The stretching vibrations of the carbon-carbon double bonds in the benzene (B151609) ring are expected to give rise to one or more sharp bands in the 1450-1600 cm⁻¹ region.

C-O Ether Stretch: A strong, characteristic C-O stretching band for the ether linkage is anticipated in the fingerprint region, typically between 1050 and 1150 cm⁻¹. libretexts.orgpressbooks.pubfiveable.meoregonstate.edulibretexts.org

C-N Stretch: The C-N stretching vibration of the aliphatic amine is expected to produce a medium to weak absorption in the 1020-1250 cm⁻¹ range. orgchemboulder.com

C-Cl Stretch: The C-Cl stretching vibration from the chlorobenzyl group will likely be observed in the fingerprint region, typically between 600 and 800 cm⁻¹.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (secondary amine) | 3300 - 3500 | Weak to Medium |

| Aromatic C-H Stretch | > 3000 | Medium |

| Aliphatic C-H Stretch | < 3000 | Medium to Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong, Sharp |

| C-O Ether Stretch | 1050 - 1150 | Strong |

| C-N Stretch | 1020 - 1250 | Weak to Medium |

| C-Cl Stretch | 600 - 800 | Medium to Strong |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.

For this compound (C₁₁H₁₆ClNO), the expected molecular weight is approximately 213.7 g/mol . The mass spectrum would show a molecular ion peak [M]⁺ and, due to the presence of chlorine, an isotopic peak [M+2]⁺ with an intensity of about one-third of the [M]⁺ peak.

The fragmentation of this compound is expected to proceed through several characteristic pathways for amines and ethers. libretexts.org

Alpha-Cleavage: A common fragmentation pathway for amines is the cleavage of the C-C bond alpha to the nitrogen atom. This can lead to the formation of a resonance-stabilized iminium ion. For instance, cleavage of the bond between the benzyl (B1604629) group and the nitrogen could lead to the formation of the 2-chlorobenzyl cation (m/z 125) or the [M - C₇H₆Cl]⁺ fragment.

Loss of the Methoxypropyl Group: Cleavage of the N-C bond of the methoxypropyl side chain could also occur.

Fragmentation of the Methoxypropyl Chain: The 3-methoxypropan-1-amine portion of the molecule can undergo its own characteristic fragmentation, such as the loss of a methoxy group or cleavage of the propyl chain.

Benzyl Cation Formation: A prominent peak at m/z 91, corresponding to the tropylium (B1234903) ion (a rearranged benzyl cation), is a common feature in the mass spectra of benzyl-containing compounds. researchgate.netnih.gov However, the presence of the chlorine atom on the ring will shift this to m/z 125.

| m/z | Predicted Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 213/215 | [C₁₁H₁₆ClNO]⁺ | Molecular Ion |

| 125/127 | [C₇H₆Cl]⁺ | Cleavage of the N-benzyl bond |

| 88 | [C₄H₁₀NO]⁺ | Iminium ion from cleavage of the N-benzyl bond |

| 58 | [C₃H₈N]⁺ | Iminium ion from cleavage within the propyl chain |

X-ray Crystallography for Solid-State Structure Determination of Analogues

X-ray crystallography is a powerful technique that allows for the determination of the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound itself may not be readily available in the public domain, the study of its analogues provides crucial insights into the expected molecular geometry, bond lengths, bond angles, and intermolecular interactions.

The crystal structures of various N-substituted benzylamine (B48309) derivatives have been reported in the scientific literature. nih.govnih.govresearchgate.netacs.org These studies reveal common structural motifs and conformational preferences. For instance, the geometry around the nitrogen atom in secondary amines is typically trigonal pyramidal. The conformation of the molecule is influenced by steric and electronic factors, including the nature of the substituents on the benzyl ring and the N-alkyl group.

In the solid state, molecules of N-benzylamine analogues are often held together by a network of intermolecular interactions, such as hydrogen bonding involving the N-H group and weaker C-H···π interactions. The presence of the chlorine atom in the 2-position of the benzyl group can also influence the crystal packing through halogen bonding. Analysis of the crystal structures of these analogues allows for a detailed understanding of the non-covalent forces that govern the supramolecular assembly of this class of compounds.

Theoretical and Computational Chemistry Investigations of N 2 Chlorobenzyl 3 Methoxypropan 1 Amine

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the electronic structure and properties of molecules. However, no specific studies employing these methods on N-(2-chlorobenzyl)-3-methoxypropan-1-amine have been found.

Density Functional Theory (DFT) for Electronic Structure and Charge Distribution

There are no published Density Functional Theory (DFT) calculations that detail the electronic structure, electron density distribution, or Mulliken and natural bond orbital (NBO) charge analyses for this compound.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Reactivity

An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's reactivity. The HOMO-LUMO energy gap, in particular, is a key indicator of chemical stability. Without dedicated computational studies, the energies of these orbitals and the resulting reactivity descriptors for this compound remain uncharacterized.

Electrostatic Potential Surface (ESP) Mapping and Interaction Site Identification

Electrostatic Potential Surface (ESP) mapping is a valuable tool for identifying electrophilic and nucleophilic sites within a molecule, thereby predicting its interaction with other chemical species. No ESP maps for this compound are available in the scientific literature.

Quantification of Substituent Effects via Hammett Plots

Hammett plots are used to quantify the effect of substituents on the reactivity of aromatic compounds. While the 2-chloro substituent on the benzyl (B1604629) group would be expected to exert an electronic effect, no studies have been conducted to quantify this using Hammett analysis for reactions involving this compound.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide insights into the three-dimensional structure and conformational behavior of molecules.

Conformational Analysis and Energy Landscape Mapping

A thorough conformational analysis to identify stable conformers and map the potential energy surface of this compound has not been reported. Such an analysis would be essential for understanding its flexibility and preferred spatial arrangements.

In Silico Structure-Activity Relationship (SAR) Studies

In silico Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For N-benzyl derivatives, these studies often explore the impact of substituents on both the benzyl ring and the amine portion of the molecule.

Research on N-benzyl phenethylamines has shown that substitutions on the benzyl group can dramatically influence receptor binding affinity and functional activity. For instance, N-(2-methoxybenzyl) substitution was found to significantly improve both the binding affinity and functional activity for the 5-HT2A receptor in certain phenethylamine (B48288) series. nih.gov Similarly, studies on N-benzyl-2-phenylpyrimidin-4-amine derivatives as deubiquitinase inhibitors revealed that modifications on the benzyl ring are critical for their inhibitory potency. nih.gov

In the context of this compound, an in silico SAR study would systematically evaluate the effect of:

Position and nature of the chloro substituent: Moving the chlorine atom on the benzyl ring (e.g., to the meta or para position) or replacing it with other halogens (F, Br, I) or electron-donating/withdrawing groups would likely alter the electronic properties and steric profile of the molecule, thereby affecting its interaction with a biological target.

The methoxypropan-1-amine side chain: Modifications to this chain, such as altering the length of the alkyl chain, changing the position of the methoxy (B1213986) group, or replacing it with other alkoxy groups, would impact the compound's flexibility, lipophilicity, and hydrogen bonding capacity.

A hypothetical SAR study could involve generating a library of virtual analogs and predicting their activity using computational models. The findings could be summarized in a data table similar to the one below, which illustrates hypothetical activity data based on common SAR principles observed in related compound series.

| Analog of this compound | Modification | Predicted Relative Activity | Rationale for Predicted Change |

|---|---|---|---|

| N-(3-chlorobenzyl)-3-methoxypropan-1-amine | Shift of Cl to meta position | Potentially altered | Changes in electrostatic potential and steric hindrance affecting binding. |

| N-(4-chlorobenzyl)-3-methoxypropan-1-amine | Shift of Cl to para position | Potentially altered | Changes in dipole moment and steric profile. |

| N-(2-fluorobenzyl)-3-methoxypropan-1-amine | Replacement of Cl with F | Potentially decreased | Fluorine is smaller and more electronegative, which could alter key interactions. |

| N-(2-chlorobenzyl)-4-methoxybutan-1-amine | Elongation of the alkyl chain | Potentially decreased | Increased flexibility might lead to a less optimal binding conformation. |

| N-(2-chlorobenzyl)-3-ethoxypropan-1-amine | Replacement of methoxy with ethoxy | Potentially similar or slightly decreased | Increased lipophilicity and steric bulk may slightly alter binding. |

Molecular Docking Studies with Protein Targets (non-clinical mechanistic focus)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of a small molecule ligand to the active site of a protein.

While there are no specific molecular docking studies reported for this compound, studies on structurally related N-benzyl derivatives provide insights into how this compound might interact with protein targets. For example, docking studies of N-benzyl aniline (B41778) derivatives have been performed to investigate their inhibitory profiles against enzymes like carbonic anhydrase and acetylcholinesterase. researchgate.net These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and amino acid residues in the active site of the protein.

A hypothetical molecular docking study of this compound with a putative protein target would involve:

Obtaining the 3D structure of the target protein, often from a repository like the Protein Data Bank.

Generating a 3D conformation of this compound.

Using docking software to predict the binding pose and calculate a docking score, which estimates the binding affinity.

The results of such a study could identify key amino acid residues that interact with the 2-chlorobenzyl group, the amine nitrogen, and the methoxy group. For instance, the chlorine atom might engage in halogen bonding, while the amine could form a hydrogen bond with an acidic residue.

The following table summarizes potential interactions that could be identified in a molecular docking study, based on common interactions seen with similar functional groups in other ligand-protein complexes.

| Functional Group of this compound | Potential Interacting Amino Acid Residues | Type of Interaction |

|---|---|---|

| 2-Chlorobenzyl group | Aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) | π-π stacking, hydrophobic interactions |

| Chlorine atom | Electron-deficient atoms, backbone carbonyls | Halogen bonding, electrostatic interactions |

| Amine (NH) | Acidic residues (e.g., Aspartic acid, Glutamic acid) | Hydrogen bonding, ionic interactions |

| Methoxy group (O-CH3) | Polar residues (e.g., Serine, Threonine) | Hydrogen bonding (as an acceptor) |

| Propyl chain | Hydrophobic residues (e.g., Leucine, Valine, Isoleucine) | Hydrophobic interactions |

Development of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are developed by finding a statistically significant correlation between calculated molecular descriptors and the observed activity for a series of compounds.

No QSAR models have been specifically developed for this compound. However, QSAR studies on broader classes of compounds, such as N-(substituted phenyl)-2-chloroacetamides, have been conducted to predict their antimicrobial activity. nih.gov These studies typically use a variety of molecular descriptors, including:

Topological descriptors: Which describe the connectivity of atoms in the molecule.

Electronic descriptors: Such as partial charges and dipole moments.

Steric descriptors: Related to the size and shape of the molecule.

Hydrophobic descriptors: Like the logarithm of the partition coefficient (logP).

A QSAR model for a series of analogs of this compound would be developed by:

Synthesizing and testing a series of related compounds for a specific biological activity.

Calculating a wide range of molecular descriptors for each compound.

Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical equation that relates the descriptors to the activity.

The resulting QSAR model could then be used to predict the activity of new, unsynthesized analogs, thereby guiding further optimization efforts. The general form of a simple multilinear QSAR equation is:

Activity = c0 + c1(descriptor 1) + c2(descriptor 2) + ... + cn(descriptor n)

The following table provides examples of descriptors that might be relevant in a QSAR model for this class of compounds and their potential influence on activity.

| Descriptor Type | Example Descriptor | Potential Influence on Biological Activity |

|---|---|---|

| Hydrophobic | logP (Octanol-water partition coefficient) | Affects membrane permeability and transport to the target site. |

| Electronic | HOMO/LUMO energies | Relates to the molecule's reactivity and ability to participate in charge-transfer interactions. |

| Steric | Molar refractivity | Reflects the volume of the molecule and can be related to how well it fits into a binding site. |

| Topological | Wiener index | Describes the branching of the molecule, which can influence its shape and flexibility. |

| Hydrogen Bonding | Number of H-bond donors/acceptors | Crucial for specific interactions with protein targets. |

Mechanistic Biological Studies of N 2 Chlorobenzyl 3 Methoxypropan 1 Amine in Vitro and Molecular Level

Investigation of Neurotransmitter System Modulation (e.g., Serotonin (B10506) and Dopamine (B1211576) Pathways in in vitro models)

While direct studies on N-(2-chlorobenzyl)-3-methoxypropan-1-amine's effect on neurotransmitter systems are not prominent in the available literature, research on compounds with similar structural motifs, such as a chlorobenzyl group or a substituted amine chain, indicates potential interactions with neurological pathways.

For instance, a series of 1-aryl-4-alkylpiperazines, which share the feature of a substituted amine structure, were synthesized and evaluated for their binding affinity to dopamine D2 and D4 receptor subtypes. nih.gov One compound in this series, N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, demonstrated exceptionally high affinity for the dopamine D4 receptor with an IC50 value of 0.057 nM. nih.gov This compound showed over 10,000-fold selectivity for the D4 receptor compared to the D2 receptor, and was also selective against serotonin 5-HT1A and adrenergic α1 receptors. nih.gov

Another related compound, N-(4-chlorobenzyl)-N'-(4-hydroxy-3-iodo-5-methoxybenzyl) thiourea (B124793) (IBTU), has been identified as a high-affinity competitive antagonist of the transient receptor potential vanilloid 1 (TRPV1) receptor. nih.gov The TRPV1 receptor is a key component in primary afferent nociceptors, playing a crucial role in pain sensation. In vitro findings confirmed that IBTU is a potent antagonist of the cytoplasmic-facing domain of the TRPV1 receptor. nih.gov These findings suggest that compounds containing a chlorobenzyl moiety have the potential to modulate specific neuronal receptors.

Table 1: Receptor Binding Affinity of a Structurally Related Dopamine D4 Ligand

| Compound | Receptor Target | Binding Affinity (IC50) | Selectivity vs. D2 Receptor |

|---|

This table presents data for a compound structurally related to this compound to illustrate potential activity.

Assessment of Potential Antioxidant Properties (Cell-free or Cellular Assays)

The potential antioxidant properties of this compound have not been directly evaluated. However, the antioxidant capacity of various structurally similar molecules has been investigated using both cell-free and cell-based assays. These assays typically measure the ability of a compound to scavenge free radicals or inhibit oxidation processes. mdpi.commdpi.comnih.gov

Common cell-free assays include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonate) (ABTS) radical cation scavenging assay, and assays measuring the inhibition of lipid peroxidation. mdpi.comnih.govresearchgate.net For example, a study on novel N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides demonstrated significant antioxidant activity. Nitrones with a 4-fluorophenyl or 2,4-difluorophenyl motif showed high interaction with the DPPH radical, and other derivatives were potent inhibitors of lipid peroxidation. mdpi.comnih.gov

Cellular antioxidant assays often use cultured cells to assess a compound's ability to mitigate oxidative stress induced by agents like hydrogen peroxide (H₂O₂) or 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH). mdpi.com These assays measure the inhibition of reactive oxygen species (ROS) formation within the cell. nih.gov For instance, the cell-free supernatant of a specific strain of Cutibacterium acnes demonstrated strong DPPH and ABTS radical scavenging capabilities and significantly reduced ROS levels in human keratinocytes. nih.gov While these compounds are structurally distinct from this compound, the research methodologies are directly applicable for assessing its potential antioxidant activity.

Table 2: Antioxidant Activity of Structurally Related Nitrone Compounds

| Compound | DPPH Scavenging (60 min) | ABTS Scavenging | LOX Inhibition (IC50) |

|---|---|---|---|

| Nitrone 10a (phenyl motif) | 78% | Negligible | - |

| Nitrone 10b (4-fluorophenyl motif) | 96% | Negligible | - |

| Nitrone 10c (2,4-difluorophenyl motif) | 79% | Negligible | 10 µM |

This table shows data for N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides to exemplify the antioxidant potential within related chemical classes. mdpi.comnih.gov

Evaluation of Antimicrobial Activity (In Vitro against Microorganisms)

Several studies have documented the in vitro antimicrobial properties of compounds structurally analogous to this compound. Synthetic 1,3-bis(aryloxy)propan-2-amines, for example, have demonstrated notable antibacterial activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govresearchgate.net These compounds exhibited minimal inhibitory concentrations (MIC) in the range of 2.5–10 µg/ml, and their mechanism is suggested to be bactericidal. nih.gov

Similarly, various amide derivatives have been investigated for their antimicrobial effects. The compound 2-chloro-N-phenylacetamide was found to have antifungal activity against Aspergillus flavus and Aspergillus niger, with MIC values ranging from 16 to 256 μg/mL. scielo.brnih.gov Its mechanism of action is thought to involve binding to ergosterol (B1671047) in the fungal plasma membrane. scielo.brnih.gov Furthermore, N-(benzyl)-carboxamide derivatives attached to a thieno[2,3-d]pyrimidine (B153573) core have also shown promise as antimicrobial agents. researchgate.net

The presence of a chlorobenzyl group in a molecule can contribute to its bioactivity. For instance, a study on 2"-methoxy-4"-[2-(4'-chlorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]-6"-aryl nicotinonitriles reported moderate to good antibacterial and antifungal activity when compared to standard drugs like ampicillin (B1664943) and chloramphenicol. researchgate.net

Table 3: In Vitro Antibacterial Activity of Related 1,3-bis(aryloxy)propan-2-amines

| Bacterial Strain | Compound | MIC (µg/mL) | MIC (µM) |

|---|---|---|---|

| S. aureus ATCC 29213 | 1,3-bis(4-chlorophenoxy)propan-2-amine | 2.5 | 7.67 |

| S. pyogenes ATCC 19615 | 1,3-bis(4-chlorophenoxy)propan-2-amine | 2.5 | 7.67 |

| E. faecalis ATCC 29212 | 1,3-bis(4-chlorophenoxy)propan-2-amine | 5.0 | 15.34 |

This table summarizes the minimal inhibitory concentrations (MIC) for a representative compound from the 1,3-bis(aryloxy)propan-2-amine class against various Gram-positive bacteria. nih.gov

Exploration of Antiplasmodial Activity in Related Aminopropane Structures (In Vitro)

The aminopropane scaffold is a key feature in several compounds investigated for antiplasmodial activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. Depletion of polyamines within the parasite is a known strategy for inhibiting its proliferation. nih.govresearchgate.net

Studies on 3-aminooxy-1-aminopropane and its derivatives have shown potent inhibition of the P. falciparum ornithine decarboxylase (ODC), a key enzyme in polyamine biosynthesis. nih.govresearchgate.net These ODC inhibitors demonstrated effective blockage of the parasite's erythrocytic development, with in vitro 50% inhibitory concentrations (IC50) below 3 µM. The mechanism involves the formation of an oxime with the enzyme's PLP cofactor, leading to decreased levels of putrescine and spermidine (B129725) within the parasite. nih.govresearchgate.net

Other research has focused on imidazolidinedione derivatives linked via an alkylene chain to a basic piperazine (B1678402) component. These compounds showed promising antiplasmodial activity, particularly against a chloroquine-resistant (W2) strain of P. falciparum, with IC50 values ranging from 4.98 to 11.95 µM. mdpi.com These findings highlight the potential of aminopropane and related structures as scaffolds for the development of new antimalarial agents. mdpi.comresearchgate.netnih.gov

Table 4: In Vitro Antiplasmodial Activity of Aminopropane-Related Polyamine Biosynthesis Inhibitors

| Compound | Target Enzyme | Ki value | IC50 vs. P. falciparum |

|---|---|---|---|

| 3-aminooxy-1-aminopropane (APA) | ODC | Low nM range | < 3 µM |

| CGP 52622A (APA derivative) | ODC | Low nM range | < 3 µM |

| CGP 54169A (APA derivative) | ODC | Low nM range | < 3 µM |

This table presents the inhibitory constants (Ki) and 50% inhibitory concentrations (IC50) for aminopropane derivatives against key enzymes and the in vitro growth of P. falciparum. nih.govresearchgate.net

Studies on Enzyme and Receptor Interactions (e.g., Histone Deacetylase Inhibition Mechanisms)

Histone deacetylases (HDACs) are enzymes that play a critical role in gene regulation by removing acetyl groups from lysine (B10760008) residues on histone proteins. nih.gov Inhibitors of HDACs have emerged as important therapeutic targets, particularly in oncology. nih.govnih.gov While there is no specific data on this compound as an HDAC inhibitor, the general structural features of many HDAC inhibitors often include a capping group, a linker region, and a zinc-binding group.

For example, a novel series of potent and selective HDAC inhibitors was developed containing an oxazoline (B21484) capping group and an N-(2-aminophenyl)-benzamide unit. ucl.ac.uk One compound from this series, 15k, showed high potency against HDAC3-NCoR2 with an IC50 of 6 nM and selectivity against other HDAC isoforms. ucl.ac.uk Another approach involved modifying the linker of the pan-HDAC inhibitor Vorinostat (SAHA) by inserting an amino group. This "aza-scan" transformed the molecule into a specific HDAC10 inhibitor, demonstrating that small structural changes can dramatically alter enzyme selectivity. chemrxiv.org HDAC10 is unique as it functions as a polyamine deacetylase. chemrxiv.org These studies underscore the principle that amine-containing structures can be tailored to achieve specific enzyme inhibition.

Elucidation of Molecular Mechanisms of Action in Cellular Systems (In Vitro)

The molecular mechanisms of action for compounds related to this compound are diverse and depend on the specific biological activity being investigated.

In the context of antimicrobial activity, related synthetic 1,3-bis(aryloxy)propan-2-amines are thought to exert their bactericidal effect by targeting key cellular machinery. nih.gov Docking studies have suggested potential molecular targets such as the cell division protein FtsZ, the quinolone resistance protein norA, and the enoyl-[acyl-carrier-protein] reductase FabI. nih.gov For antifungal amides like 2-chloro-N-phenylacetamide, the mechanism is believed to involve interaction with ergosterol in the fungal plasma membrane, disrupting membrane integrity. scielo.br

Regarding antiplasmodial activity, aminopropane derivatives act by inhibiting crucial enzymes in the polyamine synthesis pathway of P. falciparum, such as ornithine decarboxylase (ODC). nih.govresearchgate.net This inhibition leads to the depletion of essential polyamines like putrescine and spermidine, thereby halting parasite proliferation. nih.govresearchgate.net

For compounds interacting with the nervous system, the mechanism involves direct binding to specific receptors. As noted earlier, N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide acts as a high-affinity ligand for the dopamine D4 receptor, suggesting a mechanism of direct receptor modulation. nih.gov These examples from related structures illustrate that the molecular mechanism can range from enzyme inhibition to receptor antagonism, highlighting the need for direct experimental evaluation of this compound to determine its specific cellular effects.

Potential Research Applications of N 2 Chlorobenzyl 3 Methoxypropan 1 Amine Non Clinical

Role as Chemical Intermediates in Advanced Organic Synthesis

As a functionalized secondary amine, N-(2-chlorobenzyl)-3-methoxypropan-1-amine is poised to be a valuable chemical intermediate. Organic building blocks, which are functionalized organic molecules, are fundamental components in the bottom-up assembly of more complex molecular architectures. The reactivity of the secondary amine group allows for a variety of chemical transformations, making it a useful precursor in multi-step synthetic pathways.

Building Blocks for Complex Organic Molecules and Heterocyclic Compounds

The structure of this compound lends itself to the synthesis of more intricate molecular frameworks. The secondary amine can undergo reactions such as acylation, alkylation, and arylation to introduce further complexity. These reactions are foundational in the construction of novel organic compounds.

Furthermore, benzylamine (B48309) derivatives are known precursors in the synthesis of nitrogen-containing heterocycles, which are core structures in many biologically active molecules. The nitrogen atom of this compound can be incorporated into a ring system through various cyclization strategies, potentially leading to the formation of novel heterocyclic compounds with unique properties.

Utility in Peptoid Synthesis and Related Biomimetic Materials

Peptoids, or poly-N-substituted glycines, are a class of peptide mimetics that have garnered significant interest in materials science and drug discovery. The synthesis of peptoids often utilizes a sub-monomer approach where a primary amine is reacted with a haloacetic acid. As a secondary amine, this compound could potentially be used in variations of this synthetic strategy or in the further modification of peptoid structures. Its incorporation could introduce unique conformational constraints and functionalities, influencing the properties of the resulting biomimetic materials.

Development of Chemical Probes and Research Reagents

Chemical probes are small molecules used to study and manipulate biological systems. The development of effective and selective chemical probes is a significant area of chemical biology research. The structural features of this compound, including its aromatic ring and ether linkage, could be modified to incorporate reporter groups (e.g., fluorophores, biotin) or reactive functionalities. Such derivatives could then be utilized as research reagents to investigate specific biological processes or to identify and validate new drug targets.

Applications in Materials Science and Industrial Chemistry

The potential applications of this compound extend to materials science and industrial chemistry, where its constituent parts have known utility.

Potential in Corrosion Inhibition Technologies

Amines and their derivatives are widely recognized for their ability to act as corrosion inhibitors for various metals and alloys. The lone pair of electrons on the nitrogen atom, as well as the pi-electrons of the aromatic ring, can interact with the metal surface, forming a protective layer that mitigates corrosion. The "3-methoxypropylamine" moiety, in particular, is found in compounds known to be effective corrosion inhibitors. atamankimya.comgoogle.com Therefore, it is plausible that this compound could exhibit corrosion-inhibiting properties, making it a candidate for research in this area.

| Component Moiety | Known Application | Potential Contribution to this compound's Function |

|---|---|---|

| Amine Group | Corrosion Inhibition | Adsorption onto metal surfaces via the nitrogen lone pair. |

| Aromatic Ring | Corrosion Inhibition | Interaction with metal surfaces through pi-electrons. |

| Methoxypropyl Group | Corrosion Inhibition | Enhanced solubility and film-forming properties. atamankimya.comgoogle.com |

Use as Intermediates in Dyestuff Synthesis

Amines are fundamental building blocks in the synthesis of a vast array of dyes. Aromatic amines, in particular, can be diazotized and coupled with other aromatic compounds to produce azo dyes. While this compound is not a primary aromatic amine, its secondary amine functionality allows for its incorporation into dye structures as a modifier of color, solubility, or fastness properties. The related compound, 3-methoxypropylamine (B165612), is known to be a raw material for dye solvents and textile chemicals. atamankimya.com This suggests a potential, albeit indirect, role for this compound in the dyestuff industry as a precursor to more complex dye molecules.

| Reaction Type | Role of this compound | Potential Outcome in Dyestuff Synthesis |

|---|---|---|

| Alkylation/Arylation | Nucleophile | Introduction of the N-(2-chlorobenzyl)-3-methoxypropyl moiety to a chromophore. |

| Acylation | Nucleophile | Formation of an amide linkage with a dye precursor. |

Relevance in Clean-out Systems and Oil Treatment

The utility of this compound in clean-out systems and oil treatment can be largely attributed to the properties of its 3-methoxypropylamine (MOPA) component. MOPA is recognized for its role as a corrosion inhibitor and for its application in oil drilling chemical formulations. atamankimya.comrxchemicals.com

In industrial settings, particularly in steam condensate systems, maintaining the integrity of metal pipes (B44673) and equipment is crucial. The presence of acidic compounds in crude oil and the formation of carbonic acid in steam systems can lead to significant corrosion. Amines like MOPA are used to neutralize these acidic components, thereby preventing corrosion. atamankimya.comrxchemicals.com MOPA has a desirable distribution ratio and a high basicity value, which makes it effective in steam condensate systems. atamankimya.com It can be used alone or in combination with other corrosion inhibitors like hydrazine. atamankimya.comrxchemicals.com

Interactive Data Table: Properties of 3-Methoxypropylamine (MOPA)

| Property | Value | Source |

| Molecular Formula | C4H11NO | silverfernchemical.com |

| Molecular Weight | 89.14 g/mol | silverfernchemical.com |

| Boiling Point | 117-118 °C | silverfernchemical.com |

| Density | 0.874 g/cm³ | silverfernchemical.com |

| Flash Point | 27 °C | silverfernchemical.com |

| Water Solubility | Miscible | guidechem.com |

Contribution to Agrochemical Research (e.g., Herbicide Intermediates)

The structure of this compound suggests its potential as an intermediate in the synthesis of agrochemicals, particularly herbicides. The 3-methoxypropylamine portion of the molecule is a known building block in the production of various specialty chemicals, including pesticides. guidechem.comgoogle.comontosight.ai

The synthesis of complex active ingredients in herbicides often involves the use of smaller, functionalized molecules like this compound. The primary amine group provides a reactive site for further chemical modifications, allowing for the attachment of other molecular fragments to build the final herbicide structure. The presence of the 2-chlorobenzyl group is also significant, as chlorinated aromatic rings are common features in many commercial herbicides due to their contribution to biological activity.

Research in agrochemicals continuously seeks new molecular scaffolds to develop more effective and selective herbicides. The combination of the aliphatic amine chain with a substituted aromatic ring in this compound makes it a valuable intermediate for creating diverse libraries of compounds for screening and development. The methoxy (B1213986) group can also influence the molecule's solubility and transport properties within a plant, which are critical factors for herbicidal efficacy.

Interactive Data Table: Related Compounds in Agrochemical Synthesis

| Compound Name | CAS Number | Role |

| 3-Methoxypropylamine | 5332-73-0 | Intermediate in agrochemical production guidechem.com |

| 3-Chloro-N,N-dimethylpropan-1-amine hydrochloride | Not specified in provided text | Intermediate in agrochemicals |

Conclusion and Future Research Directions

Summary of Current Academic Contributions and Findings

There are currently no significant academic contributions or published findings specifically detailing the synthesis, characterization, or application of N-(2-chlorobenzyl)-3-methoxypropan-1-amine. The compound remains largely uncharacterized in peer-reviewed literature. Research databases list structurally analogous compounds, but direct studies on the title compound are absent. For instance, methods for the synthesis of related precursors like 3-methoxypropanamine are well-established, involving the reaction of 3-methoxypropanol with ammonia (B1221849) and hydrogen over a catalyst. google.com However, the subsequent derivatization to this compound is not specifically described.

Identification of Remaining Research Gaps and Unexplored Areas

Given the absence of dedicated research, the entire body of knowledge for this compound represents a significant research gap. Key unexplored areas include:

Synthesis and Purification: Development of a validated, high-yield synthetic protocol.

Physicochemical Characterization: Determination of fundamental properties such as melting point, boiling point, solubility, and stability.

Spectroscopic Analysis: Comprehensive characterization using modern analytical techniques to establish a reference spectral library.

Chemical Reactivity: Exploration of its behavior in various chemical reactions and its potential as a synthetic intermediate.

Potential Applications: Investigation into its utility as a building block in medicinal chemistry, materials science, or as a ligand in coordination chemistry.

Prospective Avenues for Synthetic Innovations and Methodological Advancements

Future research could focus on establishing an efficient and scalable synthesis for this compound. A plausible and common synthetic strategy would be the N-alkylation of 3-methoxypropan-1-amine with 2-chlorobenzyl chloride.

Hypothetical Synthetic Scheme:

(Note: This is a hypothetical reaction scheme for illustrative purposes.)

(Note: This is a hypothetical reaction scheme for illustrative purposes.)

Innovations in this synthesis could involve:

Catalyst Optimization: Investigating various phase-transfer catalysts or base systems to improve reaction kinetics and yield while minimizing the formation of dialkylated byproducts.

Green Chemistry Approaches: Exploring solvent-free reaction conditions or the use of more environmentally benign solvents to replace traditional volatile organic compounds.

Flow Chemistry: Developing a continuous flow process for the synthesis, which could offer advantages in safety, scalability, and product consistency compared to batch processing.

A data table outlining potential starting materials and their properties is provided below.

| Compound Name | Role | Formula | Molecular Weight ( g/mol ) | Key Properties |

| 3-Methoxypropan-1-amine | Starting Material | C₄H₁₁NO | 89.14 | Clear liquid, miscible with water, typical primary amine reactivity. chemicalbook.com |

| 2-Chlorobenzyl chloride | Starting Material | C₇H₆Cl₂ | 161.03 | Alkylating agent. |

| Sodium Carbonate | Base | Na₂CO₃ | 105.99 | Common inorganic base used as an acid scavenger. |

| Acetonitrile | Solvent | C₂H₃N | 41.05 | Common polar aprotic solvent for N-alkylation reactions. |

Future Directions for In-depth Mechanistic Investigations (non-clinical)

Once a reliable synthetic route is established, future non-clinical research should focus on understanding the compound's fundamental chemical behavior.

Ligand-Binding Studies: The nitrogen and oxygen atoms in the structure suggest potential as a chelating ligand for various metal ions. Mechanistic studies could explore the thermodynamics and kinetics of complex formation with transition metals, which could be relevant for catalysis or materials science.

Structural Analysis: Obtaining a crystal structure via X-ray crystallography would provide definitive information on its three-dimensional conformation, bond lengths, and angles. This data is foundational for understanding its reactivity and for computational modeling studies.

Reactivity Profiling: Systematic investigation of its reactivity with various electrophiles and nucleophiles would elucidate its chemical properties and potential as a versatile intermediate for synthesizing more complex molecules. For example, its secondary amine functionality could be a key site for further derivatization.

Q & A

Basic: What are the established synthetic methodologies for preparing N-(2-chlorobenzyl)-3-methoxypropan-1-amine, and which characterization techniques confirm its structural integrity?

Answer:

The synthesis typically involves N-alkylation of 3-methoxypropan-1-amine with 2-chlorobenzyl chloride under basic conditions. A common protocol includes:

- Reacting 3-methoxypropan-1-amine with 2-chlorobenzyl chloride in the presence of a base (e.g., NaOH or KOH) in a polar solvent (e.g., methanol or acetonitrile) .

- Purification via column chromatography or recrystallization to isolate the product .

Characterization Techniques:

- 1H/13C NMR : Key signals include aromatic protons (δ 7.2–7.4 ppm for 2-chlorobenzyl), methoxy singlet (δ ~3.3 ppm), and methylene/methine protons of the propanamine backbone .

- HRMS : To confirm molecular weight and isotopic patterns .

- Elemental Analysis : Validates purity and stoichiometry .

Example Reaction Conditions Table:

| Reactant | Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| 2-Chlorobenzyl chloride | NaOH | Methanol | 60°C, 3h | 65–75% |

Advanced: How can reaction conditions be optimized to improve enantiomeric purity in asymmetric syntheses of this compound?

Answer:

Enantiomeric purity can be enhanced using:

- Chiral Catalysts : Palladium complexes (e.g., PdCl₂(PPh₃)₂) with chiral ligands for stereoselective alkylation .

- Chiral Auxiliaries : Derivatization with temporary chiral groups (e.g., trifluoroacetamide) followed by resolution .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve reaction kinetics and stereocontrol .

Key Optimization Parameters:

- Catalyst loading (0.5–5 mol%).

- Temperature modulation (0–25°C to reduce racemization).

- Use of additives (e.g., CuI for stabilizing intermediates) .

Basic: What spectroscopic features distinguish this compound from its structural analogs?

Answer:

- NMR :

- 2-Chlorobenzyl group : Aromatic doublets (J = 8 Hz) at δ 7.2–7.4 ppm and a deshielded benzylic CH₂ (δ ~4.2 ppm) .

- Methoxy group : Sharp singlet at δ 3.3 ppm integrating for 3H .

- Propanamine backbone : Triplet (δ 2.5–2.8 ppm) for CH₂ adjacent to the amine and multiplet for the central CH₂ .

- IR : C-Cl stretch at ~750 cm⁻¹ and N-H bend at ~1600 cm⁻¹ .

Comparison Table with Analog (N-Benzyl-3-Chloro-N-Methylpropan-1-Amine):

| Feature | Target Compound | Analog |

|---|---|---|

| Aromatic protons | δ 7.2–7.4 ppm (2-chloro) | δ 7.1–7.3 ppm (unsubstituted) |

| Halogen signal | Cl (δ 75 ppm in 13C NMR) | Cl (δ 72 ppm) |

| Amine substitution | Primary amine | Tertiary (N-methyl) |

Advanced: How do electronic effects of the 2-chlorobenzyl group influence the compound’s reactivity in nucleophilic substitutions?

Answer:

The electron-withdrawing chlorine atom:

- Increases Electrophilicity : Enhances susceptibility to nucleophilic attack at the benzylic position.

- Directs Substitution : Para/ortho-directing effects in aromatic reactions .

- Stabilizes Intermediates : Resonance stabilization of transition states in SN2 mechanisms .

Case Study:

In hydrolysis reactions, the 2-chlorobenzyl group facilitates faster cleavage compared to unsubstituted benzyl derivatives due to enhanced leaving group ability .

Basic: What are common intermediates and by-products in the synthesis of this compound?

Answer:

- Intermediates :

- N-(2-Chlorobenzyl)-3-methoxypropanamide (if acylation steps are involved) .

- Quaternary ammonium salts (from over-alkylation) .

- By-Products :

- Di-alkylated amines (e.g., N,N-bis(2-chlorobenzyl) derivatives) due to excess alkylating agent .

- Unreacted 3-methoxypropan-1-amine (removed via acid-base extraction) .

Mitigation Strategies:

- Controlled stoichiometry (1:1 amine:alkylating agent).

- Stepwise addition of reagents to minimize side reactions .

Advanced: What in silico and in vitro assays are recommended for evaluating the biological activity of this compound?

Answer:

- In Silico :

- In Vitro :

Example Protocol:

| Assay Type | Target | Method | Reference |

|---|---|---|---|

| MAO Inhibition | MAO-A/MAO-B | Fluorometric detection of H₂O₂ |

Basic: How can researchers troubleshoot discrepancies between theoretical and observed NMR data for this compound?

Answer:

- Common Issues :

- Impurities : Use preparative HPLC or repeated crystallization .

- Tautomerism : Check for pH-dependent shifts (amine protonation) .

- Solvent Artifacts : Ensure deuterated solvents are anhydrous.

- Resolution Steps :

- Compare with literature data for structural analogs .

- Perform 2D NMR (COSY, HSQC) to assign ambiguous signals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.